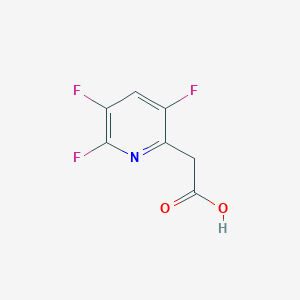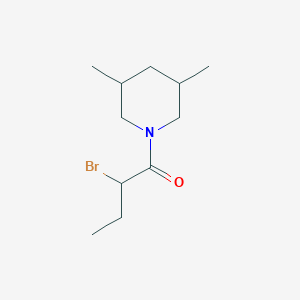
Acide 3-(9 H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-3-O-TOLYL-PROPIONIQUE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(9 H-Fluoren-9-ylmethoxycarbonylamino)-3-O-tolyl-propionic acid is a useful research compound. Its molecular formula is C25H23NO4 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(9 H-Fluoren-9-ylmethoxycarbonylamino)-3-O-tolyl-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(9 H-Fluoren-9-ylmethoxycarbonylamino)-3-O-tolyl-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Intermédiaires pharmaceutiques
L'acide N-Fmoc-3-amino-3-o-tolyl-propionique, en raison de son groupe protecteur Fmoc, est probablement utilisé comme intermédiaire dans la synthèse pharmaceutique. Des composés similaires sont utilisés dans la synthèse de divers inhibiteurs, tels que les inhibiteurs de l'aromatase et les inhibiteurs du TNFα, qui sont cruciaux dans le traitement du cancer et les maladies inflammatoires .
Synthèse peptidique
Ce composé peut également être impliqué dans la synthèse peptidique, en particulier pour introduire des modifications qui améliorent la stabilité des peptides ou modifient leur activité biologique. Par exemple, les acides aminés protégés par Fmoc sont utilisés pour préparer des tétrapeptides contenant de la phosphosérine en tant qu'inhibiteurs de la protéine BRCA1, qui est liée au cancer du sein .
Science des matériaux
En science des matériaux, les acides aminés Fmoc peuvent contribuer au développement de nouveaux matériaux ayant des propriétés spécifiques. Ils peuvent être utilisés pour créer des hydrogels physiques par le biais de phénomènes de co-assemblage, qui ont des applications dans les systèmes d'administration de médicaments et le génie tissulaire .
Recherche biochimique
Les acides aminés Fmoc sont essentiels en recherche biochimique pour étudier la structure et la fonction des protéines. Ils permettent l'assemblage contrôlé de peptides et de protéines, ce qui est essentiel pour comprendre les processus biologiques et concevoir de nouveaux agents thérapeutiques .
Propriétés
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-16-8-2-3-9-17(16)23(14-24(27)28)26-25(29)30-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJJHZZZEHMKOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Chloro-4-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344510.png)



![3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1344514.png)
![2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344517.png)





![2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine](/img/structure/B1344534.png)

